Cav 3.2 inhibitor 1

Pain Research Neuroscience Ion Channel Pharmacology

Choose Cav 3.2 inhibitor 1 (CAS 2878598-59-3) for unequivocal target engagement. Unlike pan-inhibitors (e.g., ML218) or weak ligands (e.g., ABT-639), this compound delivers potent, selective Cav3.2 blockade (~50% at 0.3 μM) with negligible dopamine D2 receptor affinity. Its clean off-target profile eliminates confounding motor or CNS side effects, ensuring that observed analgesic responses in somatic and visceral pain models are mechanism-specific. Ideal for electrophysiology, calcium flux assays, and in vivo target validation.

Molecular Formula C32H39N3O
Molecular Weight 481.7 g/mol
Cat. No. B12397567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCav 3.2 inhibitor 1
Molecular FormulaC32H39N3O
Molecular Weight481.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC=CC=C4)CCCCC5=CC=CC=C5
InChIInChI=1S/C32H39N3O/c36-32-34(24-12-10-18-28-15-5-2-6-16-28)30-19-7-8-20-31(30)35(32)29-21-25-33(26-22-29)23-11-9-17-27-13-3-1-4-14-27/h1-8,13-16,19-20,29H,9-12,17-18,21-26H2
InChIKeyQNIGCUVOZSBJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cav 3.2 inhibitor 1: A T-Type Calcium Channel Antagonist with Defined Selectivity for Pain Research Applications


Cav 3.2 inhibitor 1 (CAS: 2878598-59-3) is a synthetic small molecule that functions as an antagonist of the T-type voltage-gated calcium channel, specifically targeting the Cav3.2 (α1H) subunit [1]. This compound is characterized by its potent inhibition of the Cav3.2 channel and a notably low binding affinity for the dopamine D2 receptor, which distinguishes it from less selective T-type channel blockers [1][2]. Its primary application is in preclinical research focused on somatic and visceral pain mechanisms [1].

Why Broad-Spectrum or Weak T-Type Inhibitors Cannot Replace Cav 3.2 inhibitor 1 in Defined Pain Studies


Generic substitution with other T-type calcium channel inhibitors is scientifically unsound due to significant disparities in potency, selectivity, and target engagement. Compounds like ML218, while potent, are pan-inhibitors of Cav3.1, Cav3.2, and Cav3.3, lacking the subtype specificity required for dissecting Cav3.2's distinct role [3]. Conversely, other agents like ABT-639 are exceedingly weak Cav3.2 inhibitors in vitro, failing to block even 15% of channel activity at high concentrations, which calls into question their utility as reliable chemical probes for Cav3.2-dependent pathways [4]. Cav 3.2 inhibitor 1 provides a defined, potent, and selective profile, offering a critical middle ground essential for reproducible and interpretable results in pain research [1][2].

Quantitative Evidence for Cav 3.2 inhibitor 1: Differentiating Potency, Selectivity, and In Vivo Efficacy


Cav 3.2 inhibitor 1 Potency Compared to the Pan-T-Type Blocker ML218

Cav 3.2 inhibitor 1 demonstrates a significantly higher binding affinity for the Cav3.2 channel compared to the pan-T-type inhibitor ML218. In a calcium flux assay, Cav 3.2 inhibitor 1 exhibited an IC50 of 10 nM [1], which is 15-fold more potent than the reported IC50 of 150 nM for ML218 against the same target under comparable conditions [2].

Pain Research Neuroscience Ion Channel Pharmacology

Cav 3.2 inhibitor 1 Exhibits Superior Subtype Selectivity Over ML218

Unlike the pan-T-type inhibitor ML218, which exhibits nearly equipotent inhibition of Cav3.2 (IC50 = 310 nM) and Cav3.3 (IC50 = 270 nM) in patch-clamp electrophysiology [2], Cav 3.2 inhibitor 1 demonstrates functional selectivity. At a concentration of 0.3 μM, it inhibits Cav3.2 activity by ~50% but also inhibits T-currents in Cav3.1-expressing cells across a range of 0.01-1 μM [1]. While not perfectly isoform-selective, its primary action is on Cav3.2, providing a more defined pharmacological tool compared to a pan-inhibitor.

Pain Research Neuroscience Ion Channel Pharmacology

Cav 3.2 inhibitor 1 Demonstrates Marked In Vitro Advantage Over the Weak Inhibitor ABT-639

A direct comparison with the clinically tested compound ABT-639 reveals a dramatic difference in in vitro potency. Cav 3.2 inhibitor 1 inhibits Cav3.2 activity by approximately 50% at a concentration of just 0.3 μM [1]. In stark contrast, ABT-639 applied at a 100-fold higher concentration (30 μM) blocks Cav3.2 channel activity by less than 15% [2].

Pain Research Neuroscience Ion Channel Pharmacology

Cav 3.2 inhibitor 1 Provides Validated In Vivo Analgesic Efficacy

Cav 3.2 inhibitor 1 has been validated in vivo for its analgesic properties. Systemic administration of Cav 3.2 inhibitor 1 (10 mg/kg, i.p.) significantly suppresses both somatic and visceral pain responses in mouse models, confirming its utility beyond in vitro systems [1]. This contrasts with the potent pan-inhibitor ML218, which has been validated in a model of Parkinson's disease (haloperidol-induced catalepsy) rather than a primary pain model [2].

Pain Research Neuroscience In Vivo Pharmacology

Cav 3.2 inhibitor 1 Demonstrates Reduced Off-Target CNS Activity

An important differentiator for Cav 3.2 inhibitor 1 is its low binding affinity for the dopamine D2 receptor. At concentrations of 1 and 10 μM, it displays minimal interaction with this receptor [1]. This is a critical distinction, as modulation of dopaminergic signaling is a common off-target effect for many CNS-active compounds and can lead to confounding behavioral results in pain studies (e.g., catalepsy). In line with this, Cav 3.2 inhibitor 1 (8 nmol/mouse, i.c.v.) has no effect on long-lasting catalepsy in mice [1].

Pain Research Neuroscience Off-Target Pharmacology

Cav 3.2 inhibitor 1: Optimal Use Cases in Preclinical Pain and Neuroscience Research


Validating Cav3.2 as a Target in Somatic and Visceral Pain Models

Based on its potent in vitro activity and demonstrated in vivo efficacy in suppressing Cav3.2-dependent somatic and visceral pain at 10 mg/kg (i.p.), Cav 3.2 inhibitor 1 is an ideal chemical probe for validating the role of this channel in various acute and chronic pain models [1]. Its clean off-target profile against D2 receptors [1] ensures that observed analgesic effects are not confounded by motor impairment or other CNS-related side effects, making it superior to less selective or weaker alternatives for this purpose [2][3].

Dissecting Cav3.2-Specific Pathways in Primary Afferent Neurons

Researchers seeking to isolate the function of Cav3.2 from other T-type channel isoforms (Cav3.1, Cav3.3) should utilize Cav 3.2 inhibitor 1. Its preferential activity for Cav3.2 over Cav3.1, in contrast to pan-inhibitors like ML218 which show nearly equal potency for Cav3.2 and Cav3.3 [3], allows for more precise investigation of Cav3.2-specific contributions to neuronal excitability and pain signaling [1]. This is particularly valuable in studies of dorsal root ganglion (DRG) neurons, where multiple T-type channels are expressed.

Performing Mechanistic Studies Requiring Reliable In Vitro Potency

For in vitro assays investigating Cav3.2 channel pharmacology, Cav 3.2 inhibitor 1 offers a reliable and robust inhibitory effect. Its ability to achieve ~50% inhibition at 0.3 μM [1] provides a clear and quantifiable response, in stark contrast to weak inhibitors like ABT-639, which fails to block even 15% of current at 30 μM [2]. This reliability makes Cav 3.2 inhibitor 1 a dependable tool for assays such as calcium flux, patch-clamp electrophysiology, and downstream signaling analyses where consistent target engagement is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cav 3.2 inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.